molecular formula C16H16N4O5S B3710452 {4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE

{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE

Cat. No.: B3710452
M. Wt: 376.4 g/mol
InChI Key: WHOMIGWCBXTYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “1-isonicotinoyl-4-[(2-nitrophenyl)sulfonyl]piperazine” often belong to a class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution, where an electron-rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of such compounds typically includes a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring could be various functional groups that define the properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving such compounds can vary widely depending on the attached functional groups. They might undergo reactions typical for amines, sulfonamides, or nitro compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact structure. Factors influencing these properties could include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some piperazine derivatives have been studied for their anticancer properties, acting as kinase inhibitors .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. Proper handling and disposal procedures should be followed as outlined in the material safety data sheet (MSDS) for the specific compound .

Future Directions

Future research could involve the synthesis of new derivatives, testing their biological activity, and optimizing their properties for specific applications. This could include developing more effective anticancer drugs, antibiotics, or other pharmaceuticals .

Properties

IUPAC Name

[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c21-16(13-5-7-17-8-6-13)18-9-11-19(12-10-18)26(24,25)15-4-2-1-3-14(15)20(22)23/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOMIGWCBXTYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE
Reactant of Route 2
Reactant of Route 2
{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE
Reactant of Route 3
Reactant of Route 3
{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE
Reactant of Route 4
Reactant of Route 4
{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE
Reactant of Route 5
Reactant of Route 5
{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE
Reactant of Route 6
Reactant of Route 6
{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.